molecular formula C15H15N3O4S3 B2450674 methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034453-18-2

methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2450674
CAS RN: 2034453-18-2
M. Wt: 397.48
InChI Key: LDJAXRWTAROHST-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis

Methyl 3-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate and related compounds have been utilized in the synthesis of various heterocyclic structures. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, a related group of compounds, have shown potential in generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Antibacterial Agents

There has been significant interest in synthesizing new heterocyclic compounds containing sulfonamido moieties, like the one in the query compound, due to their potential as antibacterial agents. One study focused on developing various derivatives that showed high antibacterial activities (Azab et al., 2013).

Metal Complex Studies

Compounds similar to this compound have been used in potentiometric and thermodynamic studies of metal-ligand stability. These studies help in understanding the interactions between such compounds and various metal ions, which is crucial in coordination chemistry and related fields (Fouda et al., 2006).

Tautomeric Structure Analysis

The investigation of tautomeric structures is another application, where derivatives of similar compounds have been studied to understand their solvatochromic behavior and tautomeric structures in various solvents. This type of research is vital for understanding the chemical behavior of these compounds in different environments (Karcı & Karcı, 2012).

Anti-tumor Activities

Compounds containing a thiophene moiety, like the query compound, have been synthesized and evaluated for their potential anti-tumor activities. Studies have shown that certain derivatives demonstrate promising activities against specific cancer cell lines (Gomha et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-9-24-14)25(20,21)16-5-7-18-6-2-12(17-18)11-3-8-23-10-11/h2-4,6,8-10,16H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJAXRWTAROHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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